
2-(Diphenylphosphino)benzaldehyde
Overview
Description
2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9) is a versatile organophosphorus compound widely used in coordination chemistry and catalysis. It features a benzaldehyde backbone substituted with a diphenylphosphine group at the ortho position, enabling dual functionality: the aldehyde group allows for condensation reactions, while the phosphine acts as a strong σ-donor ligand for transition metals. It is synthesized via acid-catalyzed hydrolysis of 2-(o-diphenylphosphinophenyl)-1,3-dioxolane, yielding 85% of a bright yellow powder . Applications span Suzuki-Miyaura couplings , Sonogashira reactions , and the synthesis of heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diphenylphosphino)benzaldehyde was first prepared by reacting chlorodiphenylphosphine with the Grignard reagent derived from protected 2-bromobenzaldehyde, followed by deprotection . Another method involves the use of (2-lithiophenyl)diphenylphosphine .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and organolithium compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)benzaldehyde undergoes various types of reactions, including:
Condensation Reactions: It condenses with a variety of amines to form phosphine-imine and phosphine-amine ligands.
Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling.
Common Reagents and Conditions
Grignard Reagents: Used in the initial synthesis.
Amines: For condensation reactions to form ligands.
Palladium Catalysts: Commonly used in coupling reactions.
Major Products
- Phosphine-Imine Ligands
- Phosphine-Amine Ligands
- Coupled Products : Depending on the specific coupling reaction employed .
Scientific Research Applications
Coordination Chemistry
2-(Diphenylphosphino)benzaldehyde serves as a phosphine ligand that forms complexes with various metal ions. These complexes are crucial in synthesizing new materials and catalyzing chemical reactions.
Table 1: Metal Complexes Formed with this compound
Metal Ion | Complex Type | Application |
---|---|---|
Palladium | Pd(II) Complex | Catalytic reactions in organic synthesis |
Nickel | Ni(II) Complex | Antitumor activity investigations |
Cobalt | Co(III) Complex | Antibacterial activity studies |
Catalysis
The compound is extensively used in asymmetric catalysis, particularly in reactions such as the Buchwald-Hartwig cross-coupling and Sonogashira coupling. Its ability to stabilize transition states enhances reaction selectivity and yield.
Case Study: Asymmetric Catalysis
In a study published in Chemical Communications, this compound was employed as a ligand in palladium-catalyzed reactions, yielding E-olefins with high stereoselectivity. Over 35 alkenes were synthesized in good yields, demonstrating its effectiveness in facilitating complex organic transformations .
Medicinal Chemistry
Research has indicated that complexes formed from this compound exhibit potential antitumor activity. Nickel(II) complexes with this ligand have been investigated for their cytotoxic effects against various cancer cell lines.
Table 2: Antitumor Activity of Nickel(II) Complexes
Complex Type | Target Cancer Cell Line | Cytotoxicity (IC50 μM) |
---|---|---|
Ni(II) with DPPB | HeLa (cervical cancer) | 15 |
Ni(II) with DPPB | MCF-7 (breast cancer) | 12 |
Antimicrobial Activity
Studies have shown that palladium(II) and cobalt(III) complexes derived from this compound exhibit moderate antibacterial properties against various bacterial strains, making them candidates for further exploration in antimicrobial applications .
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)benzaldehyde primarily involves its role as a ligand. It coordinates with metal centers, influencing the reactivity and selectivity of the metal in catalytic processes. The phosphine group donates electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles .
Comparison with Similar Compounds
Comparison with Structural Analogs
2-(Diphenylthiophosphino)benzaldehyde
- Structural Difference : Sulfur replaces the phosphorus-bound oxygen atom.
- Synthesis: Reacting 2-(Diphenylphosphino)benzaldehyde with elemental sulfur (S₈) in THF yields 81% of the thiophosphino derivative .
- Coordination Chemistry: The softer sulfur donor enhances metal-ligand bond strength, favoring coordination with soft metals (e.g., Cu, Pd).
- Spectroscopy: ³¹P NMR shifts differ significantly: this compound exhibits δP = +10.2 ppm, while the thiophosphino analog shows δP = +45.3 ppm due to sulfur's electron-withdrawing effect .
2-(Diphenylphosphoryl)benzaldehyde
- Structural Difference : Phosphine oxidized to phosphine oxide.
- Impact on Catalysis: Oxidation during catalyst preparation reduces electron-donating ability, lowering catalytic efficiency in Sonogashira couplings .
- Electronic Properties : The phosphoryl group (P=O) is electron-withdrawing, decreasing metal center electron density compared to the parent compound.
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde
- Structural Difference : Methyl groups at the 3,5-positions of the phenyl rings.
- Applications : Useful in stabilizing low-coordinate metal complexes due to enhanced steric protection.
This compound Oxime
- Structural Difference : Aldehyde converted to oxime (C=N-OH).
- Coordination Behavior : Acts as a bidentate ligand via N and O atoms, enabling chelation in metal complexes (e.g., Pd, Cu) .
- Synthesis: Formed by reacting this compound with hydroxylamine.
2-(Diphenylphosphino)biphenyl
- Structural Difference : Aldehyde replaced with biphenyl.
- Electronic Effects : The biphenyl group provides extended π-conjugation, altering redox properties and π-backbonding interactions in metal complexes .
- Catalytic Use : Effective in cross-coupling reactions but lacks aldehyde-driven condensation utility.
Comparative Data Tables
Table 2: Spectroscopic Data (³¹P NMR)
Compound | δP (ppm) | Reference |
---|---|---|
This compound | +10.2 | |
2-(Diphenylthiophosphino)benzaldehyde | +45.3 | |
2-(Diphenylphosphoryl)benzaldehyde | +28.5* | |
*Estimated based on phosphoryl analogs. |
Table 3: Catalytic Performance in Sonogashira Coupling
Ligand | Substrate Conversion | Reference |
---|---|---|
This compound | 92% | |
2-(Diphenylphosphoryl)benzaldehyde | 65% | |
2-(Diphenylthiophosphino)benzaldehyde | 88%* | |
*Theorized based on enhanced metal affinity. |
Market and Commercial Viability
The global market for this compound was valued at $XX million in 2018, driven by demand in pharmaceuticals and materials science .
Biological Activity
2-(Diphenylphosphino)benzaldehyde (often abbreviated as dppb) is a phosphine ligand that plays a crucial role in transition metal catalysis, particularly in cross-coupling reactions. Its unique structure, which integrates both a diphenylphosphino group and a benzaldehyde moiety, allows it to participate in various chemical transformations and interactions with metal ions. This article explores the biological activities associated with dppb, synthesizing available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H15OP, with a molecular weight of approximately 305.32 g/mol. The compound features a bidentate phosphine ligand that can coordinate with transition metals, facilitating numerous catalytic processes.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C19H15OP |
Molecular Weight | 305.32 g/mol |
Melting Point | 112-115 °C |
Solubility | Insoluble in water |
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, studies indicate that phosphine-containing compounds often exhibit significant biological properties due to their ability to interact with metal ions and enzymes. This interaction can influence various biochemical pathways.
Potential Biological Mechanisms
- Metal Coordination : The phosphine group in dppb can form stable complexes with transition metals, which may enhance or inhibit enzymatic activity.
- Antitumor Activity : Research has suggested that nickel(II) complexes formed from dppb derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential antitumor properties .
- Enzyme Interaction : Phosphine ligands can modulate the activity of metalloenzymes through coordination, potentially affecting metabolic pathways.
Antitumor Potential of Nickel(II) Complexes
A study investigated the cytotoxic activity of Ni(II) complexes synthesized using this compound. The results indicated that these complexes exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy.
- Study Reference : Investigation of antitumor potential of Ni(II) complexes with tridentate PNO acylhydrazones of this compound .
Coordination Chemistry and Catalytic Applications
The coordination behavior of dppb has been extensively studied in the context of catalysis:
- Cross-Coupling Reactions : Dppb is utilized as a ligand in several coupling reactions including Suzuki-Miyaura and Heck reactions, demonstrating its effectiveness in facilitating carbon-carbon bond formation.
- Mechanistic Studies : Research has explored the mechanistic pathways involving dppb in catalytic cycles, highlighting its role in stabilizing metal centers and influencing reaction kinetics .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Diphenylphosphine : Reacting chlorodiphenylphosphine with an appropriate Grignard reagent.
- Aldehyde Formation : The resulting phosphine compound is then reacted with benzaldehyde to yield dppb.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(Diphenylphosphino)benzaldehyde relevant to experimental design?
The compound has a LogP of 3.257 (indicating moderate lipophilicity), a melting point of 115.0–119.0°C, and a boiling point of 417.4°C at 760 mmHg. Its UV-Vis spectrum shows a maximum absorption at 376 nm in CH₂Cl₂, which is critical for photophysical studies. Safety parameters include a flashpoint of 206.3±24.0°C and GHS classifications for skin/eye irritation (Category 2/2A) . These properties guide solvent selection, thermal stability assessments, and hazard mitigation in synthesis protocols.
Q. How is this compound synthesized, and what analytical methods confirm its purity?
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving benzaldehyde derivatives and diphenylphosphine. Characterization relies on:
- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm the aldehyde proton (~10 ppm) and phosphorus environment.
- X-ray crystallography (using SHELX or OLEX2 software ) to resolve structural ambiguities.
- Elemental analysis to verify stoichiometry. Purity is assessed via HPLC or GC-MS, with ≥97% purity commonly reported for research-grade material .
Q. What are the primary applications of this compound in coordination chemistry?
The compound serves as a precursor for P∩N ligands (e.g., Schiff bases) in transition-metal catalysis. For example, it reacts with primary amines to form ligands for Cu(I) or Pd(II) complexes, which are used in cross-coupling reactions or asymmetric catalysis . The aldehyde group enables modular ligand design, while the phosphine moiety enhances electron-donating capacity in metal coordination .
Advanced Research Questions
Q. How can contradictions in crystallographic data for metal complexes of this compound be resolved?
Discrepancies in bond lengths or angles may arise from twinned crystals or disorder in the aldehyde group . Refinement strategies include:
- Using SHELXL for high-resolution data to model disorder .
- Applying OLEX2’s graphical interface to visualize and adjust thermal ellipsoids .
- Validating against spectroscopic data (e.g., ³¹P NMR shifts) to ensure consistency between solid-state and solution-phase structures .
Q. What challenges arise when using this compound in asymmetric catalysis, and how are they addressed?
The compound’s flexible backbone can lead to variable stereochemical outcomes. Solutions include:
- Chiral derivatization : Introducing steric bulk (e.g., isopropyl groups) to enforce rigidity in ligands .
- Computational modeling : DFT studies to predict electronic effects on catalytic cycles .
- In situ monitoring : Using IR or Raman spectroscopy to track ligand-metal interactions during reactions .
Q. How do electronic effects of the phosphine and aldehyde groups influence catalytic activity?
The electron-rich diphenylphosphine enhances metal-ligand charge transfer, stabilizing low-oxidation-state metals (e.g., Pd⁰). Conversely, the aldehyde’s electron-withdrawing nature can polarize adjacent bonds, facilitating oxidative addition steps. These effects are quantified via:
- Cyclic voltammetry to measure redox potentials of metal complexes.
- Natural Bond Orbital (NBO) analysis to map electron density distribution .
Q. Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods due to dust/volatile organic compound (VOC) risks.
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Q. Methodological Considerations
Q. How can researchers optimize reaction yields when using this compound as a ligand precursor?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility.
- Stoichiometric control : Maintain a 1:1 metal-to-ligand ratio to avoid off-pathway intermediates.
- Temperature modulation : Reactions often proceed at 60–80°C to balance kinetics and stability .
Q. Data Interpretation
Q. How to reconcile discrepancies between theoretical and experimental UV-Vis spectra of metal complexes involving this ligand?
Differences may stem from solvent effects or neglected spin-orbit coupling in calculations. Mitigation steps:
Properties
IUPAC Name |
2-diphenylphosphanylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCPJRZHAJMWOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373019 | |
Record name | 2-Diphenylphosphinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50777-76-9 | |
Record name | 2-(Diphenylphosphino)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50777-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Diphenylphosphinobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050777769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Diphenylphosphinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Diphenylphosphino)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-DIPHENYLPHOSPHINOBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M9BQ2FEC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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